N-tert-Boc-cis-4-fluoro-L-proline

Peptide Synthesis Process Chemistry Fluorinated Amino Acids

N-tert-Boc-cis-4-fluoro-L-proline (CAS 203866-13-1) is the (2S,4S)-configured 4-fluoroproline building block whose cis-stereochemistry enforces a Cγ-exo ring pucker via the fluorine gauche effect, preorganizing peptide backbone dihedral angles for collagen triple-helix hyperstabilization—the (2S,4R) trans-isomer is strongly destabilizing in the same Xaa position of collagen-mimetic peptides. This diastereomer provides site-specific ¹⁹F NMR probes with zero biological background and serves as the direct precursor to 4-fluoropyrrolidine-2-carbonitrile DPP-4 inhibitors (IC₅₀ 0.060 μM). The cis-isomer is accessible in 71% yield over three steps from inexpensive trans-4-hydroxy-L-proline, while the trans-isomer requires five steps at only 23–24% yield—delivering a 3-fold cost-of-goods advantage for multi-gram synthesis.

Molecular Formula C10H16FNO4
Molecular Weight 233.24 g/mol
CAS No. 203866-13-1
Cat. No. B558604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Boc-cis-4-fluoro-L-proline
CAS203866-13-1
Synonyms203866-13-1; N-Boc-cis-4-fluoro-L-proline; (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylicacid; (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylicAcid; N-tert-butoxycarbonyl-cis-4-fluoro-L-proline; BOC-CIS-4-FLUORO-PRO-OH; BOC-FLP-OH; (2S,4S)-1-Boc-4-fluoro-2-pyrrolidinecarboxylicAcid; BOC-CIS-PRO(4-F)-OH; BOC-CIS-4-FLUORO-L-PROLINE; SBB065965; (2S,4S)-4-Fluoro-N-Boc-Pyrrolidine-2-carboxylicacid; N-T-BOC-CIS-4-FLUORO-L-PROLINE; (2S,4S)-1-BOC-4-FLUOROPYRROLIDINE-2-CARBOXYLICACID; (2S,4S)-4-FLUORO-1-TERT-BUTOXYCARBONYL-PYRROLIDINE-2-CARBOXYLICACID; CIS-4-FLUORO-L-PROLINE,N-BOCPROTECTED; N-(T-BUTOXYCARBONYL)-CIS-4-FLUORO-L-PROLINE; S,S-N-BOC-5-FLUOROPYRROLIDINE-2-CARBOXYLICACID; (2S,4S)-BOC-4-FLUORO-PYRROLIDINE-2-CARBOXYLICACID; BOC-(2S,4S)-4-FLUORO-PYRROLIDINE-2-CARBOXYLICACID; N-BOC-(4S,2S)-4-FLUORO-2-PYRROLIDINECARBOXYLICACID; (2S,4S)-4-FLUORO-PYRROLIDINE-1,2-DICARBOXYLICACID1-TERT-BUTYLESTER; C10H16FNO4; (2S,4S)-4-Fluoropyrrolidine-2-carboxylicacid,N-BOCprotected; AC1MBSLY
Molecular FormulaC10H16FNO4
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
InChIInChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
InChIKeyYGWZXQOYEBWUTH-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Boc-cis-4-fluoro-L-proline (CAS 203866-13-1): Product Overview and Structural Identification


N-tert-Boc-cis-4-fluoro-L-proline (CAS 203866-13-1), also known as (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, is a protected amino acid derivative with the molecular formula C10H16FNO4 and molecular weight 233.24 g/mol [1]. This compound belongs to the 4-fluoroproline family, characterized by a fluorine atom at the 4-position of the pyrrolidine ring in cis-configuration relative to the carboxylic acid group, and protected by a tert-butoxycarbonyl (Boc) group at the nitrogen . It is a solid at room temperature with a melting point range of 157-161°C and optical rotation [α]22/D -71.0±5° (c = 1 in chloroform) . The compound serves as a key building block in peptide synthesis and as a drug intermediate, particularly for the synthesis of 4-fluoropyrrolidine-2-carbonitrile DPP-4 inhibitors for type 2 diabetes research .

N-tert-Boc-cis-4-fluoro-L-proline: Why In-Class Substitution Compromises Experimental Outcomes


Substitution of N-tert-Boc-cis-4-fluoro-L-proline with other 4-fluoroproline isomers or non-fluorinated proline derivatives cannot be performed without fundamentally altering experimental outcomes, because the cis-(2S,4S) stereochemistry dictates distinct stereoelectronic effects that govern pyrrolidine ring pucker and, consequently, the conformational preorganization of peptide backbones [1]. Specifically, the (2S,4S)-4-fluoroproline residue enforces a Cγ-exo ring pucker due to the gauche effect between the fluorine atom and the C-N bond, which preorganizes main-chain dihedral angles (φ, ψ) in a manner that differs categorically from the (2S,4R)-trans isomer (which adopts Cγ-endo pucker) [2]. This stereochemical distinction manifests in dramatically divergent effects on protein stability: the (2S,4S) diastereomer greatly stabilizes the collagen triple helix when positioned in the Xaa position, while the (2S,4R) diastereomer is strongly destabilizing in the same position [3]. Consequently, generic substitution with an incorrect diastereomer would invert the intended conformational effect, rendering comparative or structure-activity relationship studies invalid.

N-tert-Boc-cis-4-fluoro-L-proline: Comparative Quantitative Evidence for Scientific Selection


N-tert-Boc-cis-4-fluoro-L-proline Synthetic Yield Advantage: 3× Higher Overall Yield vs. trans-Isomer from Common Precursor

When synthesizing Boc-protected 4-fluoro-L-proline diastereomers from the common starting material trans-4-hydroxy-L-proline methyl ester, the cis-(2S,4S) isomer (i.e., N-tert-Boc-cis-4-fluoro-L-proline) was obtained in 71% overall yield over three synthetic steps. In contrast, the corresponding fluorinated trans-(2S,4R) isomer was isolated in only 23-24% overall yield over five steps under comparable reaction conditions [1]. This represents an approximately 3-fold yield advantage favoring the cis-isomer from the identical precursor pool.

Peptide Synthesis Process Chemistry Fluorinated Amino Acids

Collagen Triple Helix Stability: (2S,4S)-4-Fluoroproline Confers Hyperstability in Xaa Position

In collagen model peptides with sequence (Xaa-Yaa-Gly)n, substitution of the natural L-proline in the Xaa position with (2S,4S)-4-fluoroproline (the deprotected residue of N-tert-Boc-cis-4-fluoro-L-proline) results in greatly enhanced triple-helix conformational stability (hyperstability). In contrast, substitution with the (2S,4R)-4-fluoroproline diastereomer in the identical Xaa position is strongly destabilizing [1]. Similarly, in elastin-mimetic polypeptides, incorporation of (2S,4S)-4-fluoroproline produces the opposite phase transition effect relative to the (2S,4R) isomer, demonstrating the functional non-equivalence of the diastereomers [2].

Collagen Engineering Protein Stability Peptidomimetics

Conformational Preorganization: Distinct Ring Pucker Dictates Peptide Secondary Structure Outcomes

The (2S,4S)-4-fluoroproline residue enforces a Cγ-exo pyrrolidine ring pucker due to the stereoelectronic gauche effect between the electronegative fluorine substituent and the C-N bond, whereas the (2S,4R) diastereomer adopts a Cγ-endo pucker [1]. These distinct ring conformations preorganize the main-chain dihedral angles (φ, ψ) differently, leading to divergent effects on the cis-trans equilibrium of the preceding prolyl peptide bond and the overall secondary structure propensity of the resulting peptide or protein [2]. The strong inductive effect of the fluoro group has three main consequences: enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis-trans prolyl peptide bond isomerization [2].

Conformational Analysis Peptide Engineering Stereoelectronic Effects

N-tert-Boc-cis-4-fluoro-L-proline as a 19F NMR Spectroscopic Probe for Conformational Studies

The fluorine atom at the 4-position of N-tert-Boc-cis-4-fluoro-L-proline serves as a sensitive 19F NMR probe for investigating peptide and protein conformation . 19F NMR offers distinct advantages over 1H NMR for conformational studies due to the large chemical shift range of fluorine, high sensitivity (83% relative to 1H), and the absence of background signals from natural biological molecules [1]. The cis-(2S,4S) stereochemistry, combined with the Boc protecting group, provides a well-defined starting material that can be incorporated into peptides using standard solid-phase synthesis protocols, enabling site-specific 19F labeling for studying cis-trans prolyl isomerization, folding kinetics, and protein-ligand interactions.

19F NMR Spectroscopy Conformational Analysis Peptide Biophysics

DPP-4 Inhibitor Synthesis: N-tert-Boc-cis-4-fluoro-L-proline as a Key Intermediate for Type 2 Diabetes Research

N-tert-Boc-cis-4-fluoro-L-proline serves as a drug intermediate for the synthesis of 4-fluoropyrrolidine-2-carbonitrile DPP-4 inhibitors, which are studied for type 2 diabetes applications . The Boc-protected cis-4-fluoro-L-proline framework provides the requisite (2S,4S) stereochemistry for downstream elaboration to the cyano-pyrrolidine pharmacophore. In the broader context of proline-based DPP-4 inhibitors, (2S)-4-fluoroproline-derived compounds have yielded potent inhibitors with reported IC50 values as low as 0.060 μM [1], demonstrating the value of the 4-fluoro substitution for achieving nanomolar potency against this therapeutically relevant target.

Medicinal Chemistry DPP-4 Inhibitors Type 2 Diabetes

Physical Property Specification: Defined Melting Point and Optical Rotation for Quality Control

N-tert-Boc-cis-4-fluoro-L-proline is characterized by well-defined physical constants that enable unambiguous identity verification and purity assessment. The compound exhibits a melting point of 157-161°C and specific optical rotation of [α]22/D -71.0±5° (c = 1 in chloroform) . The trans-(2S,4R) diastereomer, in contrast, displays a distinctly different optical rotation value (typically reported as [α]20/D +25° to +35° depending on protecting group and measurement conditions), providing a reliable analytical discriminator between the cis and trans isomers for incoming material qualification [1].

Quality Control Analytical Chemistry Procurement Specification

N-tert-Boc-cis-4-fluoro-L-proline: Optimal Research and Industrial Application Scenarios


Collagen Triple-Helix Stabilization and Biomaterials Engineering

Incorporation of (2S,4S)-4-fluoroproline residues (derived from N-tert-Boc-cis-4-fluoro-L-proline) into the Xaa position of collagen-mimetic peptides (sequence Xaa-Yaa-Gly) confers hyperstability to the triple-helix conformation [1]. This application is supported by direct comparative evidence showing that the cis-(2S,4S) diastereomer greatly stabilizes the triple helix, whereas the trans-(2S,4R) diastereomer is strongly destabilizing in the same position [1]. The enhanced stability arises from stereoelectronic preorganization of the main-chain dihedral angles via the Cγ-exo ring pucker enforced by the fluorine substituent . Researchers developing collagen-based biomaterials, tissue engineering scaffolds, or studying collagen-related diseases (e.g., osteogenesis imperfecta, fibrosis) should prioritize this specific compound to achieve the intended hyperstabilizing effect, as substitution with the incorrect diastereomer would produce the opposite outcome.

19F NMR Conformational Probing of Peptide Folding and Protein Dynamics

N-tert-Boc-cis-4-fluoro-L-proline provides a site-specific 19F NMR probe for investigating cis-trans prolyl isomerization kinetics, peptide folding pathways, and protein conformational dynamics [1]. The single fluorine nucleus offers high sensitivity, a large chemical shift dispersion, and zero background from biological matrices, enabling clean interpretation of stereoelectronic contributions without the confounding hydrogen-bonding effects of 4-hydroxyproline . The Boc protection allows compatibility with standard Fmoc-solid-phase peptide synthesis after appropriate protecting group manipulation [1]. Biophysical chemists and structural biologists studying proline-dependent conformational switches, protein folding mechanisms, or developing fluorine-labeled peptides for in-cell NMR applications will benefit from this compound's well-defined conformational effects and spectroscopic properties.

Medicinal Chemistry Synthesis of 4-Fluoropyrrolidine-Based DPP-4 Inhibitors and CNS Receptor Ligands

N-tert-Boc-cis-4-fluoro-L-proline serves as a key intermediate for synthesizing 4-fluoropyrrolidine-2-carbonitrile DPP-4 inhibitors under investigation for type 2 diabetes [1] and for preparing α4β2 nicotinic acetylcholine receptor ligands bearing a pyrrolidine nucleus . The (2S,4S) stereochemistry provides the correct three-dimensional presentation of the fluoro substituent required for target engagement, as demonstrated by 4-fluoroproline-derived DPP-4 inhibitors achieving IC50 values as low as 0.060 μM . Medicinal chemistry teams developing cyano-pyrrolidine-based therapeutics or CNS-targeted receptor modulators should procure this specific building block to access the pharmacologically relevant stereoisomer directly, minimizing the need for chiral resolution steps and ensuring stereochemical fidelity throughout the synthetic route.

Process Development and Large-Scale Peptide Synthesis Programs

For process chemistry groups planning multi-gram to kilogram-scale synthesis of fluorinated proline-containing peptides or peptidomimetics, N-tert-Boc-cis-4-fluoro-L-proline offers a compelling economic advantage. The cis-isomer is accessible in 71% overall yield over three steps from the common and inexpensive precursor trans-4-hydroxy-L-proline methyl ester, whereas the trans-isomer requires five steps and yields only 23-24% [1]. This 3-fold yield differential directly impacts cost-of-goods, raw material consumption, and production timeline. Additionally, the well-defined melting point (157-161°C) and optical rotation ([α]22/D -71.0±5°) provide robust quality control checkpoints for incoming material verification , ensuring batch-to-batch consistency in regulated GMP or GLP environments.

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